molecular formula C4H6FNO3 B2694067 2-[(Fluorocarbonyl)(methyl)amino]aceticacid CAS No. 2580202-90-8

2-[(Fluorocarbonyl)(methyl)amino]aceticacid

Cat. No.: B2694067
CAS No.: 2580202-90-8
M. Wt: 135.094
InChI Key: UDULRJVXNXCDLM-UHFFFAOYSA-N
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Description

2-[(Fluorocarbonyl)(methyl)amino]aceticacid is an organic compound characterized by the presence of a fluorocarbonyl group, a methyl group, and an amino group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Fluorocarbonyl)(methyl)amino]aceticacid typically involves the reaction of methylamine with fluorocarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often require low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to handle large volumes of reactants. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-[(Fluorocarbonyl)(methyl)amino]aceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The fluorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[(Fluorocarbonyl)(methyl)amino]aceticacid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[(Fluorocarbonyl)(methyl)amino]aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Comparison with Similar Compounds

  • 2-[(Chlorocarbonyl)(methyl)amino]aceticacid
  • 2-[(Bromocarbonyl)(methyl)amino]aceticacid
  • 2-[(Iodocarbonyl)(methyl)amino]aceticacid

Comparison: 2-[(Fluorocarbonyl)(methyl)amino]aceticacid is unique due to the presence of the fluorocarbonyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size contribute to these unique characteristics, making the compound particularly valuable in various applications.

Properties

IUPAC Name

2-[carbonofluoridoyl(methyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDULRJVXNXCDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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